molecular formula C25H17N3O2 B12912248 5,8-Quinazolinedione, 4-methyl-2-(1-naphthalenyl)-6-(phenylamino)- CAS No. 61416-88-4

5,8-Quinazolinedione, 4-methyl-2-(1-naphthalenyl)-6-(phenylamino)-

Cat. No.: B12912248
CAS No.: 61416-88-4
M. Wt: 391.4 g/mol
InChI Key: QJMYWWNJBPBYNH-UHFFFAOYSA-N
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Description

4-Methyl-2-(naphthalen-1-yl)-6-(phenylamino)quinazoline-5,8-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a naphthalene ring, a phenylamino group, and a methyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(naphthalen-1-yl)-6-(phenylamino)quinazoline-5,8-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

    Substitution Reactions:

    Methylation: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(naphthalen-1-yl)-6-(phenylamino)quinazoline-5,8-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline diones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the quinazoline core to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinazoline diones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

4-Methyl-2-(naphthalen-1-yl)-6-(phenylamino)quinazoline-5,8-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent due to its interaction with various biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(naphthalen-1-yl)-6-(phenylamino)quinazoline-5,8-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinazoline-5,8-dione: Lacks the naphthalene and phenylamino groups.

    2-(Naphthalen-1-yl)quinazoline-5,8-dione: Lacks the methyl and phenylamino groups.

    6-(Phenylamino)quinazoline-5,8-dione: Lacks the methyl and naphthalene groups.

Uniqueness

4-Methyl-2-(naphthalen-1-yl)-6-(phenylamino)quinazoline-5,8-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

CAS No.

61416-88-4

Molecular Formula

C25H17N3O2

Molecular Weight

391.4 g/mol

IUPAC Name

6-anilino-4-methyl-2-naphthalen-1-ylquinazoline-5,8-dione

InChI

InChI=1S/C25H17N3O2/c1-15-22-23(21(29)14-20(24(22)30)27-17-10-3-2-4-11-17)28-25(26-15)19-13-7-9-16-8-5-6-12-18(16)19/h2-14,27H,1H3

InChI Key

QJMYWWNJBPBYNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)C3=CC=CC4=CC=CC=C43)C(=O)C=C(C2=O)NC5=CC=CC=C5

Origin of Product

United States

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